molecular formula C15H13IN2O2 B11692971 N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide

N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide

Katalognummer: B11692971
Molekulargewicht: 380.18 g/mol
InChI-Schlüssel: VVOBOCWTMHCQBQ-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-3-IODOBENZOHYDRAZIDE is a hydrazone derivative known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyphenyl group and an iodinated benzohydrazide moiety, which contribute to its distinct chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-3-IODOBENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxyacetophenone and 3-iodobenzohydrazide. The reaction is carried out in an ethanol medium under reflux conditions, facilitating the formation of the hydrazone linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The iodinated benzohydrazide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-3-IODOBENZOHYDRAZIDE involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the iodinated benzohydrazide moiety can engage in halogen bonding and nucleophilic substitution reactions. These interactions contribute to the compound’s biological and chemical activities.

Vergleich Mit ähnlichen Verbindungen

  • N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]ISONICOTINOHYDRAZIDE
  • N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]METHOXYCARBOHYDRAZIDE

Comparison: N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-3-IODOBENZOHYDRAZIDE is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This differentiates it from other hydrazone derivatives that lack halogen substitution, thereby expanding its utility in various chemical and biological applications.

Eigenschaften

Molekularformel

C15H13IN2O2

Molekulargewicht

380.18 g/mol

IUPAC-Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-iodobenzamide

InChI

InChI=1S/C15H13IN2O2/c1-10(13-7-2-3-8-14(13)19)17-18-15(20)11-5-4-6-12(16)9-11/h2-9,19H,1H3,(H,18,20)/b17-10+

InChI-Schlüssel

VVOBOCWTMHCQBQ-LICLKQGHSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)I)/C2=CC=CC=C2O

Kanonische SMILES

CC(=NNC(=O)C1=CC(=CC=C1)I)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.